N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 878061-10-0
VCID: VC4820163
InChI: InChI=1S/C25H24N2O3S/c1-2-19-12-14-21(15-13-19)26-25(28)17-27-16-24(22-10-6-7-11-23(22)27)31(29,30)18-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,26,28)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Molecular Formula: C25H24N2O3S
Molecular Weight: 432.54

N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

CAS No.: 878061-10-0

Cat. No.: VC4820163

Molecular Formula: C25H24N2O3S

Molecular Weight: 432.54

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide - 878061-10-0

Specification

CAS No. 878061-10-0
Molecular Formula C25H24N2O3S
Molecular Weight 432.54
IUPAC Name 2-(3-benzylsulfonylindol-1-yl)-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C25H24N2O3S/c1-2-19-12-14-21(15-13-19)26-25(28)17-27-16-24(22-10-6-7-11-23(22)27)31(29,30)18-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,26,28)
Standard InChI Key WCBMGNDAVXILMP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4

Introduction

Structural Overview

The compound consists of the following key structural components:

  • Indole Core: A bicyclic structure containing a benzene ring fused to a pyrrole ring.

  • Phenylmethanesulfonyl Group: A sulfonamide derivative attached to the indole nitrogen.

  • Acetamide Functional Group: A two-carbon chain terminating in an amide group bonded to a 4-ethylphenyl substituent.

Molecular Formula:

C24H24N2O3S

Key Features:

  • The indole system provides aromaticity and potential biological activity.

  • The sulfonamide group contributes to chemical stability and solubility.

  • The acetamide linkage allows for further functionalization.

Synthesis

The synthesis of similar compounds typically involves:

  • Preparation of the Indole Derivative: Starting with an indole precursor, functionalization at the nitrogen atom is achieved using sulfonyl chlorides (e.g., phenylmethanesulfonyl chloride).

  • Formation of the Acetamide Linkage: Reaction of the sulfonated indole with an appropriate bromoacetamide derivative or via condensation with 4-ethylphenylaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

  • Purification: Recrystallization or chromatography to isolate the pure compound.

Applications

Compounds containing indole and sulfonamide groups are widely studied for their biological activities:

  • Pharmacological Potential:

    • Indole derivatives are known for anti-inflammatory, anticancer, and antimicrobial properties.

    • Sulfonamides often exhibit enzyme inhibition activity (e.g., carbonic anhydrase inhibitors).

    • Acetamides can enhance binding affinity to biological targets.

    While specific data on this compound is unavailable, it may be explored as a scaffold for drug development.

  • Material Science:

    • The compound's aromaticity and functional groups make it suitable for applications in organic electronics or as ligands in coordination chemistry.

  • Biological Studies:

    • Similar compounds have been evaluated for protein-ligand binding using molecular docking techniques to predict activity against enzymes like 5-lipoxygenase or kinases.

Table: Comparison with Related Compounds

CompoundActivity StudiedReference
(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanolAntimicrobial and anticancer
N-(4-methoxyphenyl)-acetamideAnti-inflammatory potential

Future Directions

To fully understand the potential of N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide:

  • Conduct in vitro assays to evaluate its pharmacological properties.

  • Perform molecular docking studies to identify potential biological targets.

  • Investigate its physicochemical stability under various conditions.

This compound represents a promising candidate for further exploration in medicinal chemistry and material science due to its multifunctional structure.

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